Heparin disaccharide III-S sodium salt

Description

Contextualization within Glycosaminoglycan Research

Glycosaminoglycans (GAGs) are a class of long, linear, and complex polysaccharides that are ubiquitously found on the cell surface and within the extracellular matrix of all mammalian tissues. nih.govnih.gov These molecules are key players in a multitude of biological and physiological processes, including cell proliferation, development, inflammation, and immune responses. nih.govyoutube.com Heparan sulfate (B86663) (HS) is a prominent member of the GAG family, structurally related to the well-known anticoagulant, heparin. nih.gov Research into GAGs, and specifically heparan sulfate, is crucial for understanding the intricate signaling pathways and cellular interactions they mediate. nih.gov HS chains can interact with a vast array of proteins, such as growth factors, chemokines, and enzymes, thereby modulating their activity and influencing cellular behavior. nih.govumc.br

Definition and Significance of Heparin Disaccharide III-S Sodium Salt as a Constituent Unit

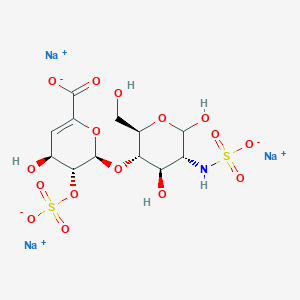

Heparin disaccharide III-S sodium salt is a specific, structurally defined constituent unit derived from the enzymatic digestion of heparin or heparan sulfate, typically by enzymes like heparinase I and heparinase II. asnailtech.com It is an unsaturated disaccharide, meaning it contains a double bond in the uronic acid residue that is formed during the enzymatic cleavage process.

Chemically, it is identified as ΔUA,2S-GlcNS, which stands for 2-O-sulfated 4-deoxy-α-L-threo-hex-4-enopyranosyluronic acid linked to N-sulfated D-glucosamine. Its primary significance lies in its role as a vital research tool. By isolating and studying these defined disaccharide units, researchers can:

Analyze the complex structure of the parent heparin and heparan sulfate polymers.

Investigate the specific structural motifs required for binding to various proteins. researchgate.net

Serve as a standard for the characterization and quality control of heparin-based pharmaceutical products. asnailtech.com

The availability of pure, defined oligosaccharides like Heparin disaccharide III-S sodium salt is fundamental to advancing the understanding of heparin and heparan sulfate's structure-function relationships.

Chemical Data for Heparin Disaccharide III-S Sodium Salt

| Property | Value | Source |

| CAS Number | 136098-03-8 | scbt.com |

| Molecular Formula | C₁₂H₁₆NNa₃O₁₆S₂ | glentham.com |

| Molecular Weight | 563.35 g/mol | scbt.comglentham.com |

| Synonym | ΔUA(2S)-GlcNS | |

| Description | A product of heparan sulfate digestion. | scbt.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

trisodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-4,6-dihydroxy-2-(hydroxymethyl)-5-(sulfonatoamino)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO16S2.3Na/c14-2-5-9(7(16)6(11(19)26-5)13-30(20,21)22)28-12-8(29-31(23,24)25)3(15)1-4(27-12)10(17)18;;;/h1,3,5-9,11-16,19H,2H2,(H,17,18)(H,20,21,22)(H,23,24,25);;;/q;3*+1/p-3/t3-,5+,6+,7+,8+,9+,11?,12-;;;/m0.../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNWWWYJQBVFLQC-LXROVJCJSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(C(C1O)OS(=O)(=O)[O-])OC2C(OC(C(C2O)NS(=O)(=O)[O-])O)CO)C(=O)[O-].[Na+].[Na+].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(O[C@H]([C@@H]([C@H]1O)OS(=O)(=O)[O-])O[C@@H]2[C@H](OC([C@@H]([C@H]2O)NS(=O)(=O)[O-])O)CO)C(=O)[O-].[Na+].[Na+].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16NNa3O16S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

563.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Analysis and Characterization of Heparin Disaccharide Iii S Sodium Salt

Elucidation of Specific Disaccharide Isomers and Sulfation Patterns

The structure of heparin is characterized by a repeating disaccharide unit, and the most predominant of these is the trisulfated disaccharide. nih.govresearchgate.net Heparin disaccharide III-S sodium salt is the common designation for this major repeating unit. It is composed of a 2-O-sulfonated α-L-iduronic acid (IdoA2S) residue linked via a 1→4 glycosidic bond to a 6-O, N-sulfonated α-D-glucosamine (GlcNS6S) residue. nih.gov The structural heterogeneity of heparin arises from variations in this basic disaccharide unit, including differences in sulfation and the epimerization of glucuronic acid to iduronic acid. nih.gov

Role of Sulfation in Structural Complexity and Biological Function

The extensive sulfation of heparin is the key to its complex structure and its significant biological functions. scico-stc.com The specific arrangement of negatively charged sulfate (B86663) groups creates unique binding sites for a variety of proteins, thereby modulating their activity. scico-stc.comglycoforum.gr.jp The most well-documented function of heparin is its anticoagulant activity, which is primarily mediated through its high-affinity binding to antithrombin III (AT-III). researchgate.netnih.gov

Spectroscopic Techniques for Structural Elucidation

The detailed structural characterization of heparin disaccharides, with their inherent complexity, necessitates the use of sophisticated analytical methods. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are indispensable tools for elucidating the fine structural details of these molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Disaccharide Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique for the structural analysis of heparin and its constituent disaccharides. ipqpubs.comnih.gov Both one-dimensional (¹H) and two-dimensional (e.g., ¹H-¹³C HSQC) NMR experiments provide detailed information about the monosaccharide composition, anomeric configuration, and the positions of sulfate groups. google.com

The chemical shifts of the anomeric protons (H1) of the iduronic acid and glucosamine (B1671600) residues are particularly informative for confirming the identity of the monosaccharides and the glycosidic linkage. google.com The presence of sulfate groups causes a significant downfield shift in the signals of adjacent protons and carbons, allowing for the precise determination of sulfation patterns. For instance, the chemical shift of the H2 proton of the iduronic acid is indicative of 2-O-sulfation, while shifts in the H6 and H2 protons of the glucosamine residue confirm 6-O and N-sulfation, respectively.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| α-L-Iduronic acid-2-Sulfate (IdoA2S) | ||

| H1/C1 | ~5.2 | ~101.8 |

| H2/C2 | ~4.3 | ~78.5 |

| H3/C3 | ~4.2 | ~72.8 |

| H4/C4 | ~4.1 | ~79.2 |

| H5/C5 | ~4.8 | ~71.3 |

| α-D-Glucosamine-N,6-disulfate (GlcNS6S) | ||

| H1/C1 | ~5.4 | ~99.5 |

| H2/C2 | ~3.3 | ~61.5 |

| H3/C3 | ~3.7 | ~73.2 |

| H4/C4 | ~3.8 | ~81.8 |

| H5/C5 | ~4.2 | ~72.3 |

| H6/C6 | ~4.3 | ~69.4 |

Note: The chemical shifts are approximate and can vary based on experimental conditions such as solvent, temperature, and pH.

Mass Spectrometry (MS) and Tandem MS Approaches

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and composition of heparin disaccharides. When coupled with tandem mass spectrometry (MS/MS), it provides valuable information for sequencing and identifying sulfation sites. nih.gov A significant challenge in the MS analysis of sulfated glycosaminoglycans is the lability of the sulfate groups, which are prone to loss (SO₃) during ionization and fragmentation. nih.gov

However, techniques such as collision-induced dissociation (CID) can be optimized to generate informative fragmentation patterns. nih.gov The fragmentation of the disaccharide ion results in characteristic glycosidic bond cleavages (across the glycosidic bond) and cross-ring cleavages (within the monosaccharide rings). nih.gov The analysis of the resulting fragment ions allows for the unambiguous assignment of the monosaccharide sequence and the precise location of the sulfate groups. nih.gov For instance, the mass difference between specific fragment ions can confirm the presence of a sulfate group on the iduronic acid or the glucosamine residue, and further fragmentation can pinpoint its exact location. nih.gov Advanced MS techniques can even differentiate between isomers with different sulfation patterns. researchgate.net

Enzymatic Generation and Modification of Heparin Disaccharide Iii S Sodium Salt

Heparinase-Mediated Depolymerization for Disaccharide Generation

The generation of heparin disaccharides from the larger polysaccharide chains of heparin and heparan sulfate (B86663) is commonly achieved through an elimination mechanism catalyzed by a group of enzymes known as heparin lyases, or heparinases. neb.com These bacterial enzymes cleave the glycosidic linkage between a hexosamine and a uronic acid, resulting in the formation of a characteristic unsaturated double bond at the non-reducing end of the uronic acid. neb.comnih.gov This double bond is a useful chromophore for monitoring the reaction. nih.gov

Heparin unsaturated disaccharide III-S, specifically, is produced from the digestion of heparin by heparinase I and heparinase II. asnailtech.com The combined action of all three heparinases (I, II, and III) can achieve a near-complete depolymerization of heparin and HS chains into their constituent disaccharides. neb.com

The production of specific disaccharides is dependent on the distinct substrate specificities of the three primary heparin lyases, which recognize and cleave particular sulfation patterns within the polysaccharide chain.

Heparinase I: This enzyme primarily targets highly sulfated regions within heparin and heparan sulfate. neb.com Its cleavage site is quite specific, occurring at the glycosidic bond between an N-sulfated glucosamine (B1671600) (which may also be 6-O-sulfated) and a 2-O-sulfated iduronic acid (IdoA2S). researchgate.netiduron.co.uk The linkage is typically represented as -GlcNS(±6S)α1-4IdoA(2S)-. researchgate.net

Heparinase II: Exhibiting the broadest specificity of the three, Heparinase II can cleave linkages in regions of both high and low sulfation. neb.com It acts on the bond between a glucosamine residue (which can be N-sulfated or N-acetylated) and a uronic acid, which can be a glucuronic acid (GlcA) or an iduronic acid (IdoA), with or without 2-O-sulfation. researchgate.netiduron.co.uk

Heparinase III: This enzyme is most active on heparan sulfate or the less-sulfated regions of heparin. iduron.co.uk It preferentially cleaves linkages adjacent to a non-sulfated glucuronic acid, specifically at the -GlcNAc/NS-GlcA- bond. iduron.co.uk The presence of a 2-O-sulfate group on an iduronic acid residue blocks the action of Heparinase III. iduron.co.uk

| Enzyme | Primary Substrate | Main Cleavage Site Specificity |

|---|---|---|

| Heparinase I | Highly sulfated Heparin / HS | Cleaves linkages between N-sulfated glucosamine (± 6-O-sulfate) and 2-O-sulfated iduronic acid. researchgate.netiduron.co.uk |

| Heparinase II | Heparin and Heparan Sulfate (broad) | Cleaves linkages between N-sulfated/N-acetylated glucosamine and glucuronic/iduronic acid (± 2-O-sulfate). researchgate.netiduron.co.uk |

| Heparinase III | Heparan Sulfate / low-sulfation regions | Cleaves linkages between N-acetylated/N-sulfated glucosamine and glucuronic acid. iduron.co.uk |

The progress of heparinase-mediated depolymerization can be tracked using several analytical techniques that monitor the generation of smaller oligosaccharide fragments and the formation of the unsaturated uronic acid at the cleavage site.

UV Spectrophotometry: The elimination mechanism of heparin lyases creates a Δ4,5 double bond in the uronic acid residue at the non-reducing end of the newly formed fragment. nih.gov This double bond acts as a chromophore that strongly absorbs ultraviolet light at a wavelength of 232 nm. neb.comnih.gov By measuring the increase in absorbance at this wavelength over time, the rate and extent of the enzymatic reaction can be continuously monitored. nih.gov

Chromatographic Methods: Techniques such as size exclusion chromatography (SEC) and strong anion exchange chromatography (SAX-HPLC) are used to analyze the size distribution of the reaction components. nih.govnih.gov As the reaction proceeds, the high molecular weight polysaccharide is broken down into smaller oligosaccharides and disaccharides, which can be separated and quantified chromatographically.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR provides a powerful method for monitoring the reaction in situ. nih.gov The proton associated with the C4 of the newly formed double bond produces a unique signal in the 1H-NMR spectrum, downfield from other signals. nih.govnih.govresearchgate.net Tracking the change in this resonance allows for direct monitoring of product formation. Furthermore, diffusion NMR can profile the different-sized fragments generated during the digestion directly in the NMR tube without requiring physical separation of the components. nih.govnih.gov

| Technique | Principle of Detection | Type of Information Gained |

|---|---|---|

| UV Spectrophotometry | Measures absorbance at 232 nm from the unsaturated double bond formed during cleavage. neb.comnih.gov | Overall reaction progress and enzyme kinetics. |

| Chromatography (SEC, SAX-HPLC) | Separates reaction products based on size or charge. nih.gov | Size distribution of polysaccharide fragments and quantification of disaccharide products. |

| NMR Spectroscopy | Detects the unique proton signal from the C4-C5 double bond of the product. nih.govresearchgate.net | Real-time monitoring of product formation and profiling of component sizes (Diffusion NMR). |

Enzymatic Modification of Heparan Sulfate Chains Leading to Disaccharide III-S Precursors

The specific structure of Heparin Disaccharide III-S is not determined by the cleavage process alone, but rather by the complex biosynthetic pathway that builds and modifies the heparan sulfate (HS) chain in the Golgi apparatus. nih.govnih.gov This non-template-driven process involves a suite of enzymes that sequentially add sulfate groups at specific positions, creating the precise motifs that are later recognized and cleaved by heparinases.

The structural diversity of HS is generated by a series of modification enzymes, primarily sulfotransferases, that act upon the growing polysaccharide chain.

Sulfotransferases (OSTs): These enzymes catalyze the transfer of a sulfonate group from a universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to specific positions on the glucosamine and uronic acid residues of the HS chain. mdpi.com The key enzymes in this process include:

N-deacetylase/N-sulfotransferases (NDSTs): These bifunctional enzymes remove the acetyl group from N-acetylglucosamine (GlcNAc) and replace it with a sulfate group to form N-sulfoglucosamine (GlcNS). This is a critical early step for subsequent modifications. nih.gov

Uronosyl 2-O-sulfotransferase (2OST): This enzyme adds a sulfate group to the C2 position of iduronic acid. wikipedia.org

Glucosaminyl 6-O-sulfotransferases (6OSTs): These enzymes add sulfate groups to the C6 position of glucosamine residues. nih.gov

Glucosaminyl 3-O-sulfotransferases (3OSTs): This family of enzymes adds a sulfate group to the C3 position of a glucosamine residue, a modification crucial for certain biological activities. nih.gov

The sequence of these enzymatic actions is tightly regulated and influences downstream modifications. For example, the epimerization of glucuronic acid to iduronic acid often precedes 2-O-sulfation, which in turn typically occurs before 6-O-sulfation. nih.gov

Sulfatases: In addition to the biosynthetic sulfotransferases, the sulfation pattern of HS can be further edited extracellularly by endosulfatases known as Sulfs (Sulf1 and Sulf2). nih.gov These enzymes specifically remove 6-O-sulfate groups from the HS chain, thereby remodeling the polysaccharide and altering its ability to interact with signaling proteins. mdpi.comnih.gov

| Enzyme Class | Specific Enzyme Example | Function in HS Biosynthesis/Modification |

|---|---|---|

| Sulfotransferases | NDSTs | Catalyzes N-deacetylation and N-sulfation of glucosamine residues. nih.gov |

| 2OST | Adds sulfate group to the C2 position of iduronic acid. wikipedia.org | |

| 6OSTs | Adds sulfate group to the C6 position of glucosamine. nih.gov | |

| 3OSTs | Adds sulfate group to the C3 position of glucosamine. nih.gov | |

| Sulfatases | Sulf1 / Sulf2 | Removes 6-O-sulfate groups from extracellular HS chains. nih.gov |

The complexity and heterogeneity of heparin and HS isolated from natural sources have driven the development of bioengineered methods to produce more defined structures. nih.gov These approaches provide greater control over the enzymatic modification process, allowing for the synthesis of specific oligosaccharide sequences, including the precursors to disaccharide III-S.

Chemoenzymatic synthesis has emerged as a powerful strategy. rsc.org This approach combines chemical synthesis with the use of recombinant biosynthetic enzymes. A common method starts with a non-sulfated polysaccharide backbone, such as heparosan produced by E. coli K5, which consists of repeating GlcNAc and GlcA units. pnas.org This precursor is then subjected to a series of enzymatic reactions in a controlled, stepwise manner using recombinant versions of the key modification enzymes (NDSTs, C5-epimerase, 2OST, 6OSTs, etc.). nih.govrsc.org By carefully designing the sequence and duration of these enzymatic steps, researchers can synthesize heparin and HS chains with defined lengths and specific sulfation patterns, effectively creating custom precursors for the generation of desired disaccharides upon subsequent heparinase digestion. rsc.orgpnas.org

Chemical Synthesis Strategies for Heparin Disaccharide Iii S and Analogues

Divergent and Modular Synthesis of Heparan Sulfate (B86663) Oligosaccharides

Divergent and modular synthetic strategies have emerged as powerful tools to expedite the creation of diverse heparan sulfate (HS) oligosaccharide libraries, which are essential for structure-activity relationship (SAR) studies. researchgate.netacs.orgnih.govacs.org These approaches offer significant advantages over linear synthesis by allowing for the generation of multiple target molecules from a common intermediate.

A divergent synthesis strategy begins with a common precursor that is elaborated through different reaction pathways to yield a variety of structurally related products. researchgate.netacs.orgnih.govacs.org For instance, a single, unsulfated oligosaccharide backbone can be synthesized and then subjected to a series of enzymatic or chemical sulfation reactions to introduce sulfate groups at different positions, thereby generating a library of sulfated oligosaccharides. researchgate.netacs.org This approach combines the flexibility of chemical synthesis for backbone assembly with the high regioselectivity of enzymatic sulfation. researchgate.netacs.org

Modular synthesis , on the other hand, involves the assembly of pre-synthesized and selectively protected building blocks, often disaccharides, in a combinatorial fashion. nih.gov This strategy allows for the rapid construction of a wide range of oligosaccharides with varying sulfation patterns and sequences. nih.gov The success of a modular approach hinges on the availability of a robust toolkit of well-defined disaccharide building blocks that can be efficiently coupled. nih.govacs.org

The integration of chemical and enzymatic methods is a hallmark of many modern divergent and modular syntheses. nih.govnih.govrsc.org Chemoenzymatic approaches leverage the efficiency and selectivity of enzymes, such as sulfotransferases, to introduce specific modifications that are challenging to achieve through purely chemical means. nih.govrsc.orgrsc.org This powerful combination has enabled the synthesis of complex HS oligosaccharides that would be otherwise inaccessible. rsc.orgrsc.org

Table 1: Comparison of Divergent and Modular Synthesis Strategies

| Feature | Divergent Synthesis | Modular Synthesis |

|---|---|---|

| Starting Material | A common precursor or backbone | A library of pre-formed building blocks (e.g., disaccharides) |

| Key Principle | Elaboration of a single intermediate into multiple products | Combinatorial assembly of building blocks |

| Flexibility | High, allows for late-stage diversification | High, enables rapid generation of diverse sequences |

| Efficiency | Can be very efficient for generating closely related analogues | Efficient for constructing a wide range of structures from a smaller set of modules |

| Example Application | Synthesizing a library of sulfated hexasaccharides from a single unsulfated precursor researchgate.netacs.org | Assembling various HS oligosaccharides by combining different disaccharide donors and acceptors nih.gov |

Preparation of Specific Disaccharide Building Blocks

The synthesis of complex heparin and heparan sulfate oligosaccharides heavily relies on the availability of well-defined and appropriately protected disaccharide building blocks. acs.orgcaltech.edunih.gov These synthons serve as the fundamental units for the construction of longer oligosaccharide chains through modular and convergent strategies. The preparation of these building blocks is a critical and often challenging aspect of HS synthesis, requiring careful planning of protecting group strategies to enable regioselective modifications. acs.org

A common approach involves the synthesis of disaccharide donors and acceptors from monosaccharide precursors. nih.gov For instance, a glucosamine (B1671600) derivative can be glycosylated with a uronic acid donor to form the disaccharide backbone. The choice of protecting groups is paramount to ensure that specific hydroxyl and amino groups can be selectively deprotected for subsequent sulfation or chain elongation. acs.org Orthogonal protecting groups, which can be removed under different reaction conditions, are frequently employed to achieve this level of control. scilit.com

Researchers have developed synthetic routes to a comprehensive set of 48 disaccharide building blocks necessary for the assembly of heparin and HS oligosaccharide libraries. acs.org These building blocks feature different protecting group patterns to allow for the introduction of sulfate groups at the N-, 3-O-, and 6-O-positions of the glucosamine residue and the 2-O-position of the uronic acid residue. acs.org The amino group of glucosamine is often protected as an azide, which is non-participating in glycosylation reactions and can be later converted to an N-sulfo group. acs.org

An expedient approach to access core disaccharide building blocks utilizes natural polysaccharides as starting materials. caltech.eduresearchgate.net This strategy can significantly reduce the number of synthetic steps compared to a de novo synthesis from monosaccharides. caltech.edu For example, disaccharides can be obtained through the controlled degradation of heparin or heparan sulfate, followed by chemical modifications to install the necessary protecting groups for further synthetic manipulations. caltech.edu

Table 2: Key Protecting Groups in Disaccharide Building Block Synthesis

| Functional Group | Common Protecting Groups | Rationale for Use |

|---|---|---|

| Hydroxyl Groups | Benzyl (Bn), Benzoyl (Bz), Levulinoyl (Lev), Silyl ethers (e.g., TBDMS) | Orthogonal stability allows for selective deprotection and sulfation at specific positions. nih.gov |

| Amino Group (Glucosamine) | Azide (N3), Carboxybenzyl (Cbz), Trichloroethoxycarbonyl (Troc) | Azide is non-participating and can be converted to N-sulfo. Cbz and Troc are readily removable. acs.org |

Synthesis of Sulfonatomethyl Analogues and Other Modified Forms

To investigate the specific roles of sulfate groups in the biological activity of heparin and heparan sulfate, researchers have synthesized a variety of modified analogues. nih.govacs.org These analogues often feature non-native functional groups that mimic the charge and shape of the sulfate ester while offering increased stability or altered binding properties. One important class of such analogues is the sulfonatomethyl derivatives. nih.govacs.org

In sulfonatomethyl analogues, a sulfate ester (O-SO3-) is replaced by a sulfonatomethyl group (CH2-SO3-). nih.govacs.org This modification creates a carbon-sulfur bond, which is generally more resistant to enzymatic cleavage by sulfatases compared to the native oxygen-sulfur bond. rsc.org The synthesis of these analogues provides valuable tools for studying the metabolic stability and mechanism of action of heparin-based drugs. The introduction of the sulfonatomethyl group is often achieved through the radical addition of bisulfite to an exomethylene group on the sugar ring. nih.govacs.org

Other modified forms of heparin disaccharides include those with alterations in the glycosidic linkage. For example, thiodisaccharide analogues, where the interglycosidic oxygen is replaced by a sulfur atom, have been synthesized. rsc.org This modification also enhances the stability of the molecule towards enzymatic degradation and can influence its biological activity. rsc.org

Furthermore, the synthesis of non-saccharide mimetics of sulfated glycosaminoglycans has gained attention. nih.gov These molecules, often based on polyphenol scaffolds, are designed to present sulfate groups in a specific spatial arrangement to mimic the binding epitopes of natural GAGs. nih.gov These synthetic mimetics can be easier to synthesize and modify than complex oligosaccharides and offer the potential for developing novel therapeutic agents. nih.gov

Challenges in Controlling Sulfation Patterns during Synthesis

One of the most significant hurdles in the chemical synthesis of heparin and heparan sulfate oligosaccharides is the precise control of the sulfation pattern. mdpi.comnih.govresearchgate.net The biological activity of these molecules is intimately linked to the specific arrangement of sulfate groups along the polysaccharide chain, creating a "sulfation code" that mediates interactions with a vast array of proteins. digitellinc.com Achieving regioselective sulfation in a laboratory setting is a complex task due to the presence of multiple hydroxyl and amino groups with similar reactivity. nih.govresearchgate.net

The inherent reactivity of the different hydroxyl groups on the sugar rings also poses a challenge. For example, the primary hydroxyl group at the 6-position of glucosamine is generally more reactive than the secondary hydroxyl groups, allowing for a degree of selective sulfation under carefully controlled conditions. diva-portal.org However, achieving selective sulfation at the 2-O-position of the uronic acid or the 3-O-position of glucosamine is significantly more difficult and typically requires a protecting group approach. acs.org

The challenges associated with chemical sulfation have spurred the development of chemoenzymatic methods. nih.govrsc.orgrsc.org These approaches utilize sulfotransferases, the enzymes responsible for sulfation in vivo, which exhibit high regioselectivity and stereoselectivity. nih.gov By using a combination of chemical synthesis to create the oligosaccharide backbone and enzymatic reactions to install the sulfate groups, researchers can generate complex and well-defined sulfation patterns that are difficult to access through purely chemical means. researchgate.netacs.org However, the availability and stability of the required enzymes and the high cost of the sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), can be limiting factors. nih.gov

Table 3: Common Compound Names Mentioned in the Article

| Compound Name | |

|---|---|

| Heparin Disaccharide III-S sodium salt | |

| Heparan Sulfate | |

| D-glucosamine | |

| Uronic acid |

Advanced Analytical Methodologies for Heparin Disaccharide Iii S Sodium Salt

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of heparin-derived disaccharides. Various HPLC modes are employed, each leveraging different chemical principles to achieve separation of these highly polar and charged molecules.

Anion-exchange chromatography separates molecules based on their net negative charge. Given that heparin disaccharides are anionic due to their sulfate (B86663) and carboxylate groups, this method is highly effective.

Strong Anion-Exchange Chromatography (SAX-HPLC): This technique utilizes a stationary phase with positively charged functional groups that interact with the negatively charged disaccharides. Elution is typically achieved by increasing the ionic strength of the mobile phase (a salt gradient), which disrupts the electrostatic interactions and releases the analytes. The retention time is directly related to the number and position of sulfate groups; disaccharides with more sulfate groups are more strongly retained and elute later. americanlaboratory.com SAX-HPLC is a robust method for separating the common disaccharide constituents of heparin. springernature.com For instance, a typical separation on a Propac PA1 column uses a linear gradient of sodium chloride to resolve the eight commonly occurring Δ-disaccharides. researchgate.net

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): HPAEC-PAD is a powerful technique for the direct and sensitive analysis of carbohydrates without the need for derivatization. creative-biolabs.comchromatographyonline.com At high pH, the hydroxyl groups of carbohydrates become ionized, allowing for their separation on strong anion-exchange columns. creative-biolabs.com The separated analytes are then detected by pulsed amperometry, which provides high sensitivity, with detection limits in the subpicomole range. creative-biolabs.com This method is capable of separating complex mixtures and isomers, such as disaccharides with different linkage positions. chromatographyonline.com

Standard reversed-phase chromatography is unsuitable for highly polar molecules like heparin disaccharides. Reversed-Phase Ion-Pair (RPIP) chromatography overcomes this by adding an ion-pairing agent to the mobile phase. This agent, typically a lipophilic alkylamine such as tributylamine (B1682462) (TrBA) or hexylamine (B90201) (HXA), forms a neutral complex with the anionic disaccharide. nih.govacs.org This complex has increased hydrophobicity, allowing it to be retained and separated on a hydrophobic stationary phase (e.g., C18).

The use of Ultra-Performance Liquid Chromatography (UPLC) enhances this technique by employing smaller particle sizes in the column, which provides higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC. nih.govnih.gov RPIP-UPLC coupled with mass spectrometry (MS) is a frequently used method for the compositional profiling and quantification of heparin/HS disaccharides. nih.gov The concentration of the ion-pairing reagent is a critical parameter, as it must be sufficient for effective separation without excessively suppressing the MS signal. nih.gov

Hydrophilic Interaction Chromatography (HILIC) is an effective alternative for separating highly polar compounds like heparin disaccharides. nih.govsigmaaldrich.com In HILIC, a polar stationary phase (e.g., amide-based) is used with a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of aqueous buffer. sigmaaldrich.com The separation mechanism is based on the partitioning of the analyte between the bulk mobile phase and a water-enriched layer immobilized on the surface of the stationary phase. sigmaaldrich.com

HILIC offers excellent resolution and is highly compatible with mass spectrometry because it avoids the use of non-volatile ion-pairing reagents. nih.govnih.gov HILIC-MS methods have been successfully developed to separate and semi-quantitatively analyze up to 16 different compounds from heparin digests, including the eight common disaccharides. nih.gov

Capillary Electrophoresis (CE) for Disaccharide Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that is exceptionally well-suited for the analysis of charged molecules like heparin disaccharides. springernature.com Separation in CE is based on the differential migration of analytes in an electric field. Key advantages of CE include high separation efficiency, short analysis times, and minimal sample consumption. springernature.comnih.gov

In a typical CE setup for heparin disaccharides, an uncoated fused silica (B1680970) capillary and a low pH buffer are used. mit.edu To analyze the anionic disaccharides, the polarity is reversed, and the analytes migrate toward the positive electrode. mit.edu The migration time is primarily dictated by the charge-to-mass ratio of the molecule; more highly sulfated disaccharides migrate faster and are detected first. mit.edu This technique has demonstrated the ability to separate all 12 known heparin and heparan sulfate disaccharides in a single run of about 15 minutes, with sensitivity reaching the attomole level. nih.gov

Integration of Hyphenated Techniques (LC-MS/MS, HILIC-MS)

The coupling of separation techniques with mass spectrometry (MS), known as hyphenation, provides both quantitative and detailed structural information.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The combination of HPLC with MS/MS is a powerful tool for the definitive identification and quantification of heparin disaccharides. nih.govnih.gov After separation by LC (using RPIP, SAX, or HILIC), the analytes are ionized (typically by electrospray ionization, ESI) and enter the mass spectrometer. The MS provides a mass-to-charge (m/z) ratio for each component, confirming its identity. Tandem MS (MS/MS) involves selecting a specific ion, fragmenting it, and analyzing the resulting fragments to provide unambiguous structural confirmation. nih.gov This is crucial for distinguishing between isomeric disaccharides.

Hydrophilic Interaction Chromatography-Mass Spectrometry (HILIC-MS): As mentioned, HILIC is highly compatible with MS. The HILIC-MS platform allows for the robust separation of disaccharides without ion-pairing agents, followed by sensitive detection and structural confirmation. nih.govnih.gov HILIC coupled with high-resolution mass spectrometry, such as Quadrupole Time-of-Flight (QTOF), offers a unique and detailed insight into the composition of different heparin products. nih.govresearchgate.net

Table 1: Common Heparin/HS Disaccharides and their Monoisotopic Masses

Derivatization Strategies for Enhanced Detection (e.g., Fluorescent Labels)

To increase the sensitivity of detection, particularly for HPLC with fluorescence detection or CE with laser-induced fluorescence (LIF), disaccharides can be chemically modified with a fluorescent label. This process, known as derivatization, is especially useful when analyzing samples of low abundance. oup.com

The most common strategy is reductive amination, where a fluorophore containing a primary amine group is attached to the reducing end of the disaccharide. rpi.edu This creates a stable, fluorescently tagged molecule that can be detected with high sensitivity. CE-LIF detection can be approximately 100 times more sensitive than traditional UV detection at 232 nm. springernature.comrpi.edu

Commonly used fluorescent labels include:

2-Aminoacridone (AMAC): A widely used neutral fluorophore for labeling unsaturated disaccharides. springernature.comoup.com

Dansylhydrazine: Used for the detection and determination of HS-derived unsaturated disaccharides. jst.go.jp

BODIPY: A fluorophore used for reducing-end labeling to enable high-sensitivity fluorescence detection. springernature.comresearchgate.net

Table 2: Examples of Fluorescent Labels for Heparin Disaccharide Derivatization

Table of Mentioned Compounds

Application of Advanced NMR for Disaccharide Profiling

The structural complexity of heparin, a heterogeneous mixture of polysaccharide chains, necessitates advanced analytical techniques for its characterization. Following enzymatic digestion of heparin by heparinases, a mixture of constituent disaccharides is produced, including Heparin disaccharide III-S sodium salt. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional (2D) NMR, has become a cornerstone for the detailed profiling of this disaccharide mixture.

One of the most powerful methods for this purpose is 2D Heteronuclear Single Quantum Coherence (HSQC) spectroscopy. researchgate.net This technique correlates the chemical shifts of protons (¹H) with their directly attached carbon (¹³C) atoms, generating a spectrum with well-resolved cross-peaks for the various disaccharide units. rsc.org Each disaccharide, including Heparin disaccharide III-S sodium salt, exhibits a unique pattern of signals in the NMR spectrum. rsc.org The HSQC experiment allows for the separation of signals that would otherwise overlap in a standard one-dimensional (1D) proton NMR spectrum, providing much more detailed information about the composition of the heparin sample. youtube.com

For quantitative analysis, the volumes of the HSQC cross-peaks assigned to specific disaccharides are integrated. researchgate.net The percentage of each disaccharide unit is then calculated by normalizing its volume relative to the sum of volumes of signals corresponding to a specific monosaccharide type (e.g., all glucosamines or all uronic acids). nih.gov This quantitative HSQC (qHSQC) approach can determine the relative composition of each disaccharide in a given batch, offering a detailed fingerprint of the parent heparin. youtube.com This method is crucial for comparing heparin from different manufacturers or sources and for identifying any structural modifications or contaminants. nih.gov The application of chemometrics to 2D NMR data has further enhanced the ability to distinguish between heparin types and improve quantitative analysis. spectralservice.de

Method Validation and Reproducibility in Disaccharide Compositional Analysis

For any analytical method to be used in a quality control or regulatory environment, it must undergo rigorous validation to ensure it is reliable, accurate, and reproducible. nih.gov The quantitative analysis of heparin disaccharides, including Heparin disaccharide III-S sodium salt, by advanced NMR or other methods is no exception. Method validation establishes that the analytical procedure is fit for its intended purpose. spectralservice.de

Key validation parameters for disaccharide compositional analysis include linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness. nih.gov

Accuracy & Recovery : Accuracy is often assessed through recovery studies, where a known quantity of a standard (or a mock mixture of standards) is added to a sample matrix and analyzed. The percentage of the standard that is detected by the method determines the recovery.

Precision & Reproducibility : Precision measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the coefficient of variation (CV%). A repeatability study on a heparin batch, for instance, involved preparing six separate NMR tubes of the same sample, with results showing a CV of 4% or less for signal intensity ratios. nih.gov

Robustness : This is the ability of a method to remain unaffected by small, deliberate variations in experimental parameters. For the 2D NMR assay, robustness was tested by significantly varying the signal acquisition time (from approximately 3 to 68 hours); the resulting percent composition values did not vary significantly, demonstrating the method's resilience to changes in experimental conditions. rsc.org

The following tables present data from validation studies for methods designed for the compositional analysis of heparin-derived disaccharides.

Table 1: Example Validation Parameters for a Disaccharide Compositional Analysis Method This table illustrates typical validation results from a study on the compositional analysis of 12 heparin/heparan sulfate-derived disaccharides using an LC-MS/MS method, demonstrating the type of data generated during method validation.

| Validation Parameter | Result |

| Recovery | 72% – 110% |

| Reproducibility (Standard Deviation) | < 5% |

| Limit of Detection (LOD) | Picomole Level |

| Limit of Quantitation (LOQ) | Picomole Level |

| Percent Error (vs. Theoretical) | Within 1.1% |

Data sourced from a study on a comprehensive compositional analysis of heparin/HS-derived disaccharides from human serum. nih.gov

Table 2: Repeatability Study for NMR-Based Heparin Analysis This table shows the results of a repeatability study performed on a porcine mucosal heparin batch to determine the precision of a ¹H-NMR method.

| Parameter | Number of Scans | Coefficient of Variation (CV%) |

| Signal Ratio 1 | 16 | ≤ 4% |

| Signal Ratio 2 | 16 | ≤ 4% |

| Signal Ratio 1 | 8 | ≤ 4% |

| Signal Ratio 2 | 8 | ≤ 4% |

Data adapted from a study on distinguishing heparin from different animal and tissue sources. nih.gov

These validation efforts have demonstrated that advanced analytical methods like quantitative HSQC NMR are precise, reproducible, and robust, making them suitable for the quality control of heparin products in a regulated (Good Manufacturing Practice, GMP) environment. youtube.comnih.gov

Biological Interactions and Mechanistic Research of Heparin Disaccharide Iii S Sodium Salt

Role in Heparan Sulfate (B86663)/Heparin-Protein Interactions

Heparan sulfate (HS) and heparin are linear polysaccharides that regulate numerous biological activities through their interactions with a wide array of proteins. royalsocietypublishing.org These interactions are largely mediated by the specific arrangement of sulfate groups along the polysaccharide chain, which creates unique binding motifs for different proteins. mdpi.com

Investigation of Specific Saccharide Recognition Motifs

The binding of proteins to heparan sulfate and heparin is not merely a matter of electrostatic attraction; it involves the recognition of specific saccharide sequences and sulfation patterns. royalsocietypublishing.orgmdpi.com Heparin disaccharide III-S sodium salt, with its characteristic sulfation, is a key component of such recognition motifs. scbt.com For instance, the interaction between heparin and antithrombin, crucial for its anticoagulant activity, is mediated by a specific pentasaccharide sequence that includes a rare 3-O-sulfated glucosamine (B1671600) residue, a feature related to the structural class of disaccharide III-S. nih.gov

The specificity of these interactions is further highlighted by studies on fibroblast growth factors (FGFs), where the formation of a signaling complex with their receptors is dependent on the precise sulfation pattern of the accompanying heparan sulfate chain. mdpi.com The trisulfated disaccharide unit, a common feature in highly sulfated regions of heparin, is a potent binding motif for many proteins. nih.gov

Influence of Sulfation Patterns on Protein Binding Affinity and Selectivity

The degree and location of sulfate groups on the heparin/heparan sulfate backbone are critical determinants of protein binding affinity and selectivity. mdpi.com The high density of negative charges from the sulfate groups on heparin disaccharide III-S sodium salt facilitates strong electrostatic interactions with positively charged amino acids, such as lysine (B10760008) and arginine, on the surface of heparin-binding proteins. royalsocietypublishing.orgmdpi.com

However, the interaction is more complex than simple charge attraction. The specific arrangement of these sulfate groups creates a unique three-dimensional structure that is recognized by the protein partner, leading to high-affinity and selective binding. scbt.com Even subtle changes in the sulfation pattern can dramatically alter binding affinity. For example, removal of the N-sulfate group from a heparin disaccharide can lead to a significant drop in its interaction strength with proteins like interleukin-10. oup.com This highlights the principle that while a high degree of sulfation is generally important, the specific placement of these groups dictates the specificity of the interaction. nih.gov

Table 1: Influence of Sulfation on Protein Binding

| Heparin Derivative | Key Sulfation Feature | Effect on Protein Interaction |

| Heparin Disaccharide I-S | Fully sulfated | High affinity binding to IL-10. oup.com |

| Heparin Disaccharide II-S | Lacks 2-O-sulfation | Slight decrease in binding affinity to IL-10. oup.com |

| Heparin Disaccharide III-S | Lacks 6-O-sulfation | Slight decrease in binding affinity to IL-10. oup.com |

| Heparin Disaccharide I-H | Lacks N-sulfation | Dramatic drop in binding affinity to IL-10. oup.com |

Role of Cations in Modulating Interactions

Cations, such as Na⁺ and Ca²⁺, can modulate the interaction between heparin/heparan sulfate and proteins. nih.govresearchgate.net These positively charged ions can interact with the negatively charged sulfate and carboxyl groups of the disaccharides. researchgate.net This interaction can induce conformational changes in the heparin chain, which in turn can affect its ability to bind to proteins. nih.gov

For example, calcium ions have been shown to enhance the interaction between heparin and heparin cofactor II. nih.gov It is proposed that Ca²⁺ can form bridges between the heparin molecule and the protein, thereby stabilizing the complex. researchgate.net The concentration of cations in the local microenvironment can thus serve as a regulatory mechanism for heparin-protein interactions, adding another layer of complexity to these biological events. nih.gov

Exploration of Biological Functions (Research Context)

The specific interactions of heparin disaccharides with proteins translate into a wide range of biological functions, from regulating cell growth to modulating enzyme activity.

Involvement in Cellular Processes (e.g., cell growth, proliferation)

Heparan sulfate proteoglycans, which are present on the cell surface and in the extracellular matrix, are key regulators of cellular processes such as cell growth, proliferation, and differentiation. wikipedia.orgscielo.br They achieve this by acting as co-receptors for various growth factors. scielo.br

The binding of growth factors, like FGF, to their receptors is critically dependent on the presence of heparan sulfate. The highly sulfated domains within heparan sulfate, which are rich in structures like heparin disaccharide III-S, create binding sites that facilitate the formation of a ternary complex between the growth factor, its receptor, and the heparan sulfate chain. mdpi.com This complex formation is essential for receptor activation and the initiation of downstream signaling pathways that control cellular behavior. scielo.br The ability of heparan sulfate to bind and localize growth factors also contributes to the formation of morphogen gradients during embryonic development. nih.gov

Modulation of Enzyme Activity (e.g., endosulfatases)

The biological activity of heparan sulfate is not static but is dynamically regulated by the action of various enzymes. Among these are the extracellular endosulfatases, SULF1 and SULF2, which specifically remove 6-O-sulfate groups from heparan sulfate chains. frontiersin.org

By altering the sulfation pattern of heparan sulfate, these enzymes can modulate its ability to bind to signaling proteins, thereby influencing a variety of cellular processes. frontiersin.org For instance, the removal of 6-O-sulfate groups can lead to the release of heparan sulfate-bound growth factors, making them available to interact with their receptors. The structure of heparin disaccharide III-S, which contains a 6-O-sulfate group, makes it a potential substrate and a factor in the regulation of endosulfatase activity. frontiersin.org The activity of heparanase, an endoglycosidase that cleaves heparan sulfate chains, is also influenced by the sulfation pattern of its substrate. nih.gov

Research into Potential Anti-tumor or Anti-inflammatory Activities

The investigation into the therapeutic potential of heparin and its derivatives has revealed significant anti-tumor and anti-inflammatory properties, activities that are intrinsically linked to their chemical structure, particularly their sulfation patterns. While direct and extensive research specifically on Heparin Disaccharide III-S sodium salt is limited, its structure as a trisulfated disaccharide places it at the core of the biological activities observed in larger heparin molecules and other derivatives. oup.comresearchgate.net The scientific community has largely focused on unfractionated heparin (UFH), low-molecular-weight heparins (LMWHs), and synthetic heparin mimetics in exploring these therapeutic avenues. researchgate.netmdpi.com

Anti-tumor Activities:

The anti-cancer effects of heparin and its derivatives are multifaceted, extending beyond their well-known anticoagulant properties. nih.gov Research suggests that these compounds can interfere with several key stages of cancer progression, including tumor growth, angiogenesis (the formation of new blood vessels), and metastasis. researchgate.netmdpi.com The mechanisms underlying these anti-neoplastic effects are thought to involve the inhibition of heparanase, an enzyme that degrades heparan sulfate and promotes tumor invasion, and the modulation of selectin-mediated cell adhesion, which is crucial for metastasis. mdpi.com Furthermore, heparin-like molecules have been shown to sequester growth factors, such as vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF), preventing them from binding to their receptors on cancer cells and thereby inhibiting tumor proliferation and angiogenesis. nih.gov

Interactive Data Table: Studies on Anti-tumor Activities of Heparin and its Derivatives

| Compound Studied | Cancer Model | Observed Effects | Reference |

| Low-Molecular-Weight Heparin (LMWH) | MDA-MB-231 breast cancer cells | Reduced invasion and migration | nih.gov |

| Sulfated low-anticoagulant heparin (S-NACH) | Mouse MPanc96 pancreatic cancer model | Attenuated cancer cell adhesion to endothelial cells and platelets | mdpi.com |

| Unfractionated Heparin (UFH) and LMWH | Colorectal cancer cell lines | Induced apoptosis and inhibited colony formation | mdpi.com |

Anti-inflammatory Activities:

Heparin and its derivatives also exhibit potent anti-inflammatory effects. nih.govscispace.comresearchgate.net The inflammatory process involves the recruitment of leukocytes to the site of inflammation, a process mediated by the interaction of selectins on leukocytes with carbohydrates on endothelial cells. Heparin and its sulfated components can inhibit this interaction, thereby reducing leukocyte trafficking and dampening the inflammatory response. nih.gov Additionally, these compounds can bind to and neutralize pro-inflammatory chemokines and cytokines, further mitigating inflammation. nih.gov

The anti-inflammatory properties are, once again, closely tied to the sulfation of the glycosaminoglycan chains. nih.gov The trisulfated structure of Heparin Disaccharide III-S sodium salt would be expected to play a role in these interactions, contributing to the anti-inflammatory effects observed with heparin. Studies on various heparin disaccharides have shown that the degree and position of sulfation influence their ability to inhibit monocyte adhesion to endothelial cells. nih.gov

Interactive Data Table: Studies on Anti-inflammatory Activities of Heparin and its Derivatives

| Compound Studied | Model | Observed Effects | Reference |

| Unfractionated Heparin (UFH) | Various clinical inflammatory conditions | Decreased levels of inflammatory biomarkers | nih.gov |

| Heparin disaccharides (varied sulfation) | In vitro monocyte-endothelial cell adhesion | Inhibition of monocyte adhesion | nih.gov |

| Heparin | In vitro models | Inhibition of E-selectin and reduction of P-selectin binding | nih.gov |

Mechanism of Action Studies at the Molecular Level

The molecular mechanisms through which Heparin Disaccharide III-S sodium salt may exert its biological effects are understood by examining the behavior of heparin and its constituent disaccharides in various experimental settings. The highly sulfated nature of this disaccharide is key to its potential interactions with a wide array of proteins.

Impact on DNA Synthesis and Cell Cycle Progression (Research Context)

Research into the effects of heparin and its derivatives on cell proliferation has included the analysis of DNA synthesis and cell cycle progression. These studies are fundamental to understanding the potential anti-tumor activity of these compounds. Methodologies such as flow cytometry are commonly employed to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). nih.govmdpi.comthermofisher.com By measuring the DNA content of cells stained with fluorescent dyes, researchers can determine if a compound induces cell cycle arrest at a particular phase, which would inhibit proliferation. mdpi.com

While no studies have been identified that specifically investigate the effect of Heparin Disaccharide III-S sodium salt on DNA synthesis and the cell cycle, research on heparin and its fragments has shown that they can influence cell proliferation. The effect, however, appears to be cell-type specific and dependent on the specific heparin derivative. For instance, in some cancer cell lines, heparin has been shown to inhibit proliferation, which would be consistent with an arrest of the cell cycle. The precise role of the trisulfated disaccharide unit in this process remains an area for further investigation.

Investigation of Receptor Binding and Signaling Pathways

The biological activities of heparin and its derivatives are initiated by their binding to a diverse range of proteins, including growth factors, chemokines, enzymes, and cell surface receptors. nih.gov These interactions are primarily electrostatic, driven by the high negative charge of the sulfated polysaccharide chains. The specific pattern of sulfation along the chain provides a level of specificity for these interactions, allowing heparin to modulate various signaling pathways.

The trisulfated structure of Heparin Disaccharide III-S sodium salt is a major repeating unit in heparin and is crucial for many of its biological functions. ahajournals.org This structural motif contributes significantly to the high affinity binding of heparin to proteins such as hepatocyte growth factor (HGF). Interestingly, while the trisulfated disaccharide ΔUA(2S)-GlcNS(6S) is a major component of heparin, it does not by itself induce HGF production, suggesting that while it is a key structural element, the context of the larger polysaccharide chain is important for certain biological activities. nih.gov Conversely, the N-sulfation and/or 6-O-sulfation of the glucosamine residue in a disaccharide unit are associated with HGF-inducing activity, while 2-O-sulfation of the uronic acid can have an inhibitory effect. nih.gov

The binding of heparin-like molecules to growth factor receptors can prevent the binding of the natural ligands, thereby inhibiting downstream signaling pathways that promote cell growth and survival. For example, heparin can interfere with the signaling of FGF and VEGF, both of which are critical for tumor angiogenesis. ahajournals.org The ability of Heparin Disaccharide III-S sodium salt to contribute to these interactions is inferred from its prevalence in the structure of heparin.

Furthermore, the interaction between the chemokine CCL5 and heparin has been shown to be dependent on specific disaccharide structures, highlighting the importance of the sulfation pattern in modulating inflammatory responses. nih.gov

Interactive Data Table: Protein Binding and Signaling Interactions of Heparin and its Components

| Interacting Molecule | Heparin Component/Derivative | Functional Consequence | Reference |

| Hepatocyte Growth Factor (HGF) | Trisulfated disaccharide (ΔUA(2S)-GlcNS(6S)) | Does not induce HGF production on its own | nih.gov |

| Fibroblast Growth Factor-2 (FGF2) | N,O-sulfated derivative of E. coli K5 polysaccharide | Inhibition of receptor interactions and endothelial cell proliferation | ahajournals.org |

| Chemokine (CCL5) | Heparin disaccharide structures | Inhibition of chemotactic activity | nih.gov |

| Antithrombin III (ATIII) | Specific pentasaccharide sequence | Anticoagulant activity | nih.govnih.gov |

Table of Compound Names

Advanced Research Applications and Future Directions for Heparin Disaccharide Iii S Sodium Salt

Development as Analytical Standards for Heparin/HS Profiling

The structural complexity and heterogeneity of heparin and heparan sulfate (B86663) present significant analytical challenges. Heparin disaccharide III-S sodium salt serves as an essential analytical standard for the compositional analysis and profiling of these complex polysaccharides. oup.com Through enzymatic depolymerization of heparin/HS using heparin lyases, the polysaccharide chains are broken down into their constituent disaccharides. nih.govasnailtech.com The resulting mixture of disaccharides can then be separated and quantified using advanced analytical techniques.

The availability of pure disaccharide standards, including III-S, is fundamental for these methods. oup.com Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) rely on these standards for accurate identification and quantification. oup.comnih.gov In electrospray ionization mass spectrometry (ESI-MS), for example, researchers can develop methods for the compositional analysis of up to 12 known heparin disaccharides, enabling detailed profiling of heparin from different sources. oup.com This capability is crucial for the quality control of pharmaceutical heparin, ensuring the consistency and safety of this widely used anticoagulant. Furthermore, these standards are indispensable in research for comparing the HS composition from different tissues or disease states, providing insights into the pathological alterations of GAGs. nih.govmdpi.com

| Standard Heparin Disaccharides | Abbreviation | Structure |

| ΔUA(2S)-GlcNS(6S) | I-S | Trisulfated Disaccharide |

| ΔUA-GlcNS(6S) | II-S | Disulfated Disaccharide |

| ΔUA(2S)-GlcNS | III-S | Disulfated Disaccharide |

| ΔUA-GlcNAc(6S) | IV-S | Monosulfated Disaccharide |

| ΔUA(2S)-GlcNAc | II-A | Monosulfated Disaccharide |

| ΔUA-GlcNS | II-H | Monosulfated Disaccharide |

This table displays a selection of common heparin disaccharide standards used in analytical profiling.

Chemical Modifications for Structure-Activity Relationship Studies

Understanding how the specific sulfation patterns of heparin and HS dictate their biological functions is a major goal in glycobiology. Heparin disaccharide III-S sodium salt serves as a key building block and reference compound in structure-activity relationship (SAR) studies. By systematically modifying the structure of this and other disaccharides, researchers can dissect the roles of individual sulfate groups in mediating interactions with proteins. nih.govresearchgate.net

Methods such as selective desulfation, re-sulfation, N-acetylation, and epimerization allow for the creation of a diverse library of synthetic heparin-like polymers and oligosaccharides. nih.govdocumentsdelivered.com For instance, modulating the sulfation pattern can generate polymers that regulate biological processes beyond anticoagulation, such as interacting with growth factors like FGF and VEGF. nih.govdocumentsdelivered.com By comparing the binding affinity and functional activity of these modified compounds to the parent structures like disaccharide III-S, scientists can identify the precise structural motifs required for specific biological activities. nih.gov This knowledge is critical for designing synthetic GAG analogues with enhanced selectivity and therapeutic potential, aiming to separate desired activities (e.g., anti-inflammatory or anti-cancer) from the anticoagulant effects of heparin. pressbooks.pubbohrium.com

| Modification Type | Target Functional Group | Impact on Activity |

| N-deacetylation/N-sulfation | Amino group of glucosamine (B1671600) | Alters binding to various proteins |

| O-sulfation | Hydroxyl groups (e.g., C2 of uronic acid, C6 of glucosamine) | Critical for specific protein interactions and overall charge density |

| 2-O desulfation | C2 hydroxyl of uronic acid | Modulates binding to specific growth factors and enzymes |

| Carboxyl Reduction | Carboxyl group of uronic acid | Affects conformation and protein binding |

This interactive table summarizes common chemical modifications applied in SAR studies of heparin-related compounds.

Integration into Bioengineered Glycosaminoglycan Constructs

The field of tissue engineering increasingly utilizes GAGs to create scaffolds that mimic the natural extracellular matrix (ECM), promoting cell proliferation and directing tissue regeneration. nih.gov Bioengineered GAG constructs offer a promising alternative to animal-derived materials, avoiding issues of contamination and variability. nih.gov Defined oligosaccharides, built up from basic units like heparin disaccharide III-S, are central to these advanced "bottom-up" synthesis approaches.

Chemoenzymatic synthesis combines chemical methods with the use of recombinant enzymes, such as sulfotransferases and glycosyltransferases, to construct GAG chains with precisely defined sequences and sulfation patterns. nih.govnih.gov In this strategy, disaccharides can serve as fundamental building blocks for the stepwise elongation of polysaccharide chains. nih.gov By controlling the incorporation of specific units like III-S, scientists can tailor the properties of the final GAG construct to interact with specific growth factors or cell surface receptors. researchgate.netmdpi.com This approach paves the way for creating "designer GAGs" for specific applications in regenerative medicine, such as promoting angiogenesis or nerve repair. nih.gov

Utility in Glycomics and Glycobiology Research

Glycomics and glycobiology focus on elucidating the roles of complex carbohydrates in biological systems. medchemexpress.com Heparin disaccharide III-S sodium salt is an important tool in this research, particularly for investigating the vast and complex network of GAG-protein interactions that regulate numerous physiological and pathological processes. oup.comfrontiersin.org These interactions are central to cell signaling, inflammation, viral pathogenesis, and cancer progression. nih.govnih.gov

Defined disaccharides and oligosaccharides are used in a variety of biophysical techniques to study these interactions at a molecular level. mdpi.com For example, in Nuclear Magnetic Resonance (NMR) spectroscopy, titrating a protein with a specific disaccharide like III-S can induce chemical shift perturbations, allowing researchers to map the GAG-binding site on the protein's surface. oup.com Such studies have been crucial in understanding the interactions between GAGs and proteins like chemokines and growth factors. oup.commdpi.com Furthermore, GAG microarrays, featuring immobilized oligosaccharides, can be used to screen for new GAG-binding proteins, helping to unravel the broader "GAG interactome". bohrium.com

Emerging Research Frontiers in Glycosaminoglycan Science

The science of glycosaminoglycans is rapidly evolving, with several exciting frontiers promising to deepen our understanding and expand the therapeutic application of these complex molecules. One major area is the development of advanced analytical technologies, including novel mass spectrometry techniques, for the de novo sequencing of HS oligosaccharides. nih.gov This would move beyond simple disaccharide composition analysis to provide detailed sequence information, which is critical for understanding the GAG "code."

Another frontier is the creation of synthetic, bioengineered, or "designer" GAGs. nih.gov Leveraging chemoenzymatic synthesis and a deeper understanding of structure-activity relationships, researchers aim to produce homogeneous GAG-based drugs with precisely tailored biological activities. pressbooks.pub This could lead to new therapeutics for a wide range of conditions, including cancer, inflammatory diseases, and viral infections, with improved efficacy and reduced side effects compared to traditional heparin. bohrium.comnih.gov The integration of GAGs into biomaterials for tissue engineering and controlled drug release also continues to be an area of intense investigation, with the goal of creating more sophisticated and functional biological constructs. elypta.com

Q & A

Basic Research Questions

Q. What are the standard analytical workflows for quantifying Heparin disaccharide III-S sodium salt in biological samples?

- The typical workflow involves enzymatic digestion of heparan sulfate (HS) using heparinases, followed by solid-phase extraction (SPE) to purify disaccharides from biological matrices (e.g., serum). Subsequent quantification is performed via HPLC-MS, which provides sensitivity and specificity for sulfation pattern identification. Validation steps, such as analyzing mock disaccharide mixtures, ensure method accuracy (error <1.1%) . Reference standards (e.g., predissolved heparin disaccharide mixes) are critical for calibration and reproducibility .

Q. How can researchers optimize SPE protocols to minimize loss of heparin disaccharides during purification?

- SPE optimization should focus on column chemistry (e.g., hydrophilic interaction chromatography) and elution buffers tailored to disaccharide sulfation levels. Adjusting pH and ionic strength during loading/washing steps improves recovery rates. Method validation using spiked biological matrices (e.g., human serum) is essential to address variability in matrix effects .

Q. What are the common pitfalls in disaccharide compositional analysis, and how can they be mitigated?

- Pitfalls include incomplete enzymatic digestion (leading to residual oligosaccharides) and ion suppression in MS due to matrix interference. Mitigation strategies:

- Validate digestion efficiency via gel electrophoresis or size-exclusion chromatography.

- Use internal standards (e.g., isotopically labeled disaccharides) to normalize MS data .

Advanced Research Questions

Q. How can isomeric disaccharides (e.g., III-S vs. IV-S) be differentiated during structural analysis?

- Ion mobility spectrometry (IMS) separates isomers based on collision cross-section differences, while tandem MS identifies unique fragment ions (e.g., m/z 357.0 for II-A vs. m/z 236.9 for III-A). Combining these with enzymatic cleavage patterns (e.g., heparinase II/III specificity) resolves ambiguities in uronic acid stereochemistry .

- 1D ¹H-NMR further assigns uronic acid residues (IdoA vs. GlcA) by analyzing ring proton resonances (3.2–4.0 ppm) .

Q. How should researchers address contradictory sulfation data when III-S is analyzed across different biological contexts?

- Contradictions may arise from methodological variability (e.g., digestion protocols) or biological factors (e.g., tissue-specific HS biosynthesis). Solutions:

- Standardize enzymatic digestion times and heparinase batches.

- Cross-validate findings using orthogonal techniques (e.g., disaccharide microarrays or sulfotransferase activity assays) .

- Note: III-S abundance varies significantly in human sera (e.g., platelet-poor vs. donor samples), necessitating cohort-specific normalization .

Q. What advanced strategies enable sequencing of III-S within intact HS oligosaccharides?

- Partial enzymatic digestion generates overlapping fragments, which are sequenced via:

- MS/MS : Localizes sulfation/acetylation sites (e.g., m/z 876.2 Da tetrasaccharide links III-S and IV-A).

- IMS : Confirms linear sequence by differentiating fragment isomers.

- NMR : Assigns uronic acid stereochemistry (e.g., IdoA2S in non-reducing termini) .

Q. How do sodium ions influence the physicochemical properties of III-S in experimental assays?

- Sodium counterions stabilize sulfated disaccharides in aqueous solutions, affecting solubility and ion-pairing in HPLC. Dialysis or cation-exchange chromatography ensures consistent sodium content, critical for reproducibility in binding assays (e.g., antithrombin III interactions) .

Methodological Best Practices

- Data Recording : Maintain detailed logs of digestion conditions (enzyme:substrate ratios, incubation times) and MS parameters (collision energies, ionization modes) to ensure reproducibility .

- Ethical Reporting : Disclose limitations in isomer resolution or low-abundance disaccharide detection (e.g., 3-O-sulfated I-S) to avoid overinterpretation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.